The compound is cataloged under the CAS number 362705-39-3 and is primarily used in research settings related to organic synthesis and medicinal chemistry. It is notable for its role as a building block in pharmaceutical development, particularly targeting neurological disorders and other therapeutic areas.
The synthesis of tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate typically involves several key steps:
These synthetic routes are critical for producing the compound with desired purity and yield.
The molecular formula of tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate is , with a molecular weight of approximately 253.24 g/mol.
The presence of these functional groups allows for diverse interactions within biological systems, potentially enhancing its efficacy as a pharmaceutical agent.
Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate can participate in various chemical reactions:
These reactions highlight its utility as an intermediate in organic synthesis, particularly in creating more complex molecular architectures.
The mechanism of action for tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific biological targets:
These characteristics can lead to modulation of various biological pathways, making it a candidate for further investigation in drug development.
The compound demonstrates stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups that can undergo hydrolysis .
Tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate has several notable applications:
Its versatility makes it an important compound in both academic research and industrial applications .
The strategic incorporation of fluorine atoms and fluorinated groups into organic compounds has become indispensable in modern medicinal chemistry. Approximately 20% of marketed drugs and 40% of current best-selling pharmaceuticals contain at least one fluorine substituent, underscoring their therapeutic significance [5]. Fluorinated building blocks enhance molecular properties through several mechanisms:
Table 1: Therapeutic Applications of Fluorinated Motifs in FDA-Approved Drugs
Drug Name | Therapeutic Use | Fluorinated Group | Role of Fluorine |
---|---|---|---|
Risperidone | Antipsychotic | Aromatic F | Metabolic stability enhancement |
Paroxetine | Antidepressant | Aromatic F | Increased bioavailability |
Vinifurine | Anticancer | 1,1-Difluoroethyl | Improved cell membrane penetration |
MK-0731 (Clinical) | KSP Inhibitor | Axial F on piperidine | pKa modulation for target binding |
The difluoromethyl group (–CHF₂) in particular exhibits unique advantages: it acts as a lipophilic hydrogen-bond donor while maintaining metabolic resistance. These properties make tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate a valuable synthon for central nervous system (CNS) drugs, where balanced lipophilicity (log P 1.0–3.0) is critical for blood-brain barrier penetration [2] [10].
Table 2: Physicochemical Enhancements from Fluorination
Property | Impact of Fluorination | Medicinal Chemistry Advantage |
---|---|---|
Metabolic stability | ↑ Resistance to oxidative metabolism | Extended plasma half-life |
Lipophilicity | Variable modulation (aliphatic vs aromatic) | Optimized membrane permeability |
pKa modulation | ↓ Basicity of adjacent amines | Enhanced blood-brain barrier penetration |
Dipole moment | ↑ Molecular polarity | Improved target binding specificity |
Piperidine ranks as the most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs, present in over 20 therapeutic classes including antipsychotics, antivirals, and anticancer agents [8]. Its saturated six-membered ring provides three-dimensional structural diversity essential for interacting with biological targets:
Table 3: Clinically Significant Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Structural Features | Target Protein |
---|---|---|---|
Donepezil | Alzheimer's therapy | N-Benzylpiperidine | Acetylcholinesterase |
Methylphenidate | ADHD treatment | 2-Piperidin-2-ylacetate | Dopamine transporter |
Alogliptin | Antidiabetic | Fluorinated piperidine | Dipeptidyl peptidase-4 (DPP-4) |
Raloxifene | Osteoporosis treatment | Piperidin-1-ylethoxy substituent | Estrogen receptor |
The synthesis of fluorinated piperidines presents unique challenges. Conventional approaches require multistep sequences with pre-defined stereochemistry:
1. **Hydrogenation Challenges**: - Catalyst poisoning by basic nitrogen (solved via pyridinium salt formation) - Hydrodefluorination side reactions (mitigated using Rh/CAAC catalysts) 2. **Innovative Solutions**: - Dearomatization-Hydrogenation (DAH) using Rh(I)/pinacol borane for all-cis-fluoropiperidines - Palladium-catalyzed hydrogenation for moisture-sensitive substrates [5] [10]
For tert-butyl 2-(difluoromethyl)-4-oxopiperidine-1-carboxylate, the difluoromethyl group introduces synthetic complexity due to potential elimination or epimerization. State-of-the-art approaches employ late-stage deoxofluorination of aldehyde precursors using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E [10]. The Boc-protected 4-oxopiperidine core enables efficient diversification to constrained analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Table 4: Synthetic Strategies for Fluorinated Piperidines
Method | Conditions | Diastereoselectivity | Limitations |
---|---|---|---|
Rh-catalyzed DAH | [Rh(COD)Cl]₂, HBpin, H₂ (50 psi) | d.r. >99:1 (cis products) | Moisture sensitivity |
Pd-catalyzed hydrogenation | Pd/C, H₂ (1 atm), EtOAc | Moderate to high | Hydrodefluorination side products |
Nucleophilic fluorination | DAST, CH₂Cl₂, 25°C | Substrate-dependent | Requires alcohol/aldehyde precursor |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1